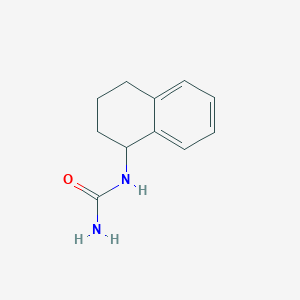

(1,2,3,4-Tetrahydronaphthalen-1-yl)urea

Übersicht

Beschreibung

“(1,2,3,4-Tetrahydronaphthalen-1-yl)urea” is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 . It is a urea derivative, which is a class of compounds known for their wide range of biological activities .

Synthesis Analysis

The synthesis of “this compound” involves a series of N,N’-dialkyl urea derivatives containing methoxy substituents on phenethylamines . The efficient synthesis process uses isocyanate, yielding target products in 73-76% returns .Molecular Structure Analysis

The IUPAC name for this compound is N-(1,2,3,4-tetrahydro-1-naphthalenyl)urea . The InChI code is 1S/C11H14N2O/c12-11(14)13-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H3,12,13,14) .Physical and Chemical Properties Analysis

“this compound” is a powder with a melting point of 212-214°C .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

(1,2,3,4-Tetrahydronaphthalen-1-yl)urea derivatives have been explored for their potential in anticancer applications. Specifically, derivatives like 3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-1,1-dimethylurea have shown cytotoxic activity against human glioblastoma and prostate cancer cell lines, suggesting their potential as anticancer agents (Özgeriş et al., 2017).

Cardiovascular Applications

Some compounds derived from 1,2,3,4-tetrahydronaphthalene, like 3-ethyl-1-(2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)urea, have shown pronounced hypotensive and antiarrhythmic activities in pharmacological tests conducted on anesthetized rats. This suggests their potential application in treating cardiovascular disorders (Chalina & Chakarova, 1998).

Enzyme Inhibition

Urea derivatives of 1,2,3,4-tetrahydronaphthalene have been studied for their role as inhibitors of soluble epoxide hydrolase, an enzyme involved in the metabolic pathway of arachidonic acid. This is significant for chronic diseases like hypertension, diabetes, and inflammation (Manickam et al., 2016).

Conformational Adjustments in Molecular Structures

These compounds have been analyzed for their conformational adjustments, which is critical in understanding their interaction in biological systems. For instance, studies on 1-(n-methylthiazol-2-yl)-3-naphthalen-1-yl-thiourea have shown how molecular adjustments occur, impacting the potential pharmaceutical applications (Phukan & Baruah, 2016).

Self-Assembled Structures

Research has been conducted on the self-assembly of 1,2,3,4-tetrahydronaphthalene molecules, revealing their ability to form chiral structures. These findings have implications in materials science and nanotechnology (Silly, Ausset, & Sun, 2017).

Neuropharmacology

The derivatives of 1,2,3,4-tetrahydronaphthalen-1-yl have been explored for their potential in neuropharmacology, particularly in the context of sigma receptors, which are implicated in several neurological disorders (Berardi et al., 1998).

Anti-HIV Activity

Compounds like 5-ethyl-2-thiouracil derivative with a 6-(tetrahydronaphthalen-1-yl)methyl substituent have been synthesized and evaluated for their anti-HIV activity, indicating the potential use of these derivatives in antiviral therapies (Therkelsen et al., 2007).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydronaphthalen-1-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-11(14)13-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSFSIDDNZKALV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2775329.png)

![2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2775331.png)

![2-(methylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2775332.png)

![4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine](/img/structure/B2775333.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2775334.png)

![1-[2-Methyl-6-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]prop-2-en-1-one](/img/structure/B2775336.png)

![ethyl 5-methyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2775340.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2775343.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2775345.png)

![2-(4-Ethoxyphenyl)-1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one](/img/structure/B2775347.png)

![N-(1,4-dioxan-2-ylmethyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2775350.png)